molecular formula C7H13NO2S B14145940 N,N-Di-2-propen-1-ylmethanesulfonamide CAS No. 10124-88-6

N,N-Di-2-propen-1-ylmethanesulfonamide

Cat. No.: B14145940
CAS No.: 10124-88-6
M. Wt: 175.25 g/mol
InChI Key: ZJRYOHXGGZEEGJ-UHFFFAOYSA-N
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Description

N,N-Diallylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. N,N-Diallylmethanesulfonamide is characterized by the presence of two allyl groups attached to the nitrogen atom and a methanesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diallylmethanesulfonamide typically involves the reaction of methanesulfonyl chloride with diallylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

CH3SO2Cl+(CH2=CHCH2)2NHCH3SO2N(CH2=CHCH2)2+HCl\text{CH}_3\text{SO}_2\text{Cl} + \text{(CH}_2\text{=CHCH}_2\text{)}_2\text{NH} \rightarrow \text{CH}_3\text{SO}_2\text{N(}\text{CH}_2\text{=CHCH}_2\text{)}_2 + \text{HCl} CH3​SO2​Cl+(CH2​=CHCH2​)2​NH→CH3​SO2​N(CH2​=CHCH2​)2​+HCl

Industrial Production Methods: Industrial production of N,N-Diallylmethanesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N-Diallylmethanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The allyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products:

    Oxidation: Methanesulfonic acid derivatives.

    Reduction: N,N-Diallylamine.

    Substitution: Various substituted N,N-diallylmethanesulfonamide derivatives.

Scientific Research Applications

N,N-Diallylmethanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Diallylmethanesulfonamide involves its interaction with biological molecules. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

  • N,N-Dimethylmethanesulfonamide
  • N,N-Diethylmethanesulfonamide
  • N,N-Dipropylmethanesulfonamide

Comparison: N,N-Diallylmethanesulfonamide is unique due to the presence of allyl groups, which provide additional reactivity compared to other N,N-dialkylmethanesulfonamides. This unique structure allows it to participate in a wider range of chemical reactions, making it a versatile compound in both research and industrial applications.

Properties

CAS No.

10124-88-6

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

N,N-bis(prop-2-enyl)methanesulfonamide

InChI

InChI=1S/C7H13NO2S/c1-4-6-8(7-5-2)11(3,9)10/h4-5H,1-2,6-7H2,3H3

InChI Key

ZJRYOHXGGZEEGJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC=C)CC=C

Origin of Product

United States

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